molecular formula C21H25N3O3S B2597123 N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252862-45-5

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2597123
CAS No.: 1252862-45-5
M. Wt: 399.51
InChI Key: PBSARJCBAQUQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyrimidine-based acetamide derivative characterized by a bicyclic thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl chain at position 3 and an N-(4-methylbenzyl)acetamide moiety at position 2. The thienopyrimidine scaffold is a pharmacologically privileged structure known for its role in modulating kinase activity and enzyme inhibition, particularly in oncology and inflammation research .

Properties

CAS No.

1252862-45-5

Molecular Formula

C21H25N3O3S

Molecular Weight

399.51

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C21H25N3O3S/c1-14(2)8-10-23-20(26)19-17(9-11-28-19)24(21(23)27)13-18(25)22-12-16-6-4-15(3)5-7-16/h4-7,9,11,14H,8,10,12-13H2,1-3H3,(H,22,25)

InChI Key

PBSARJCBAQUQKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Acylation: The acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Benzylation: The final step involves the benzylation of the nitrogen atom using 4-methylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thienopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising lead compound in pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to the alteration of cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide with structurally and functionally related analogs from the provided evidence:

Compound Key Structural Features Molecular Weight Biological Activity Synthesis Yield Melting Point References
Target Compound Thieno[3,2-d]pyrimidinone core; 3-methylbutyl chain; N-(4-methylbenzyl)acetamide ~414.5 (calculated) Likely kinase inhibition (inferred from scaffold) Not reported Not reported
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-...) (11p) Benzodiazepine-pyrimidine hybrid; boronic acid coupling Not reported Anticancer activity (e.g., kinase inhibition) Not reported Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo-pyrimidine core; fluorinated chromen substituent 589.1 Kinase inhibition (e.g., FLT3, EGFR) 28% 175–178°C
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (m, n, o) Tetrahydro-pyrimidinone; stereochemically complex backbone ~600–650 (estimated) Protease inhibition (e.g., HIV-1 protease) Not reported Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Simpler pyrimidine-acetamide; sulfanyl linker 293.4 Antimicrobial/antiviral activity (inferred from acetamide class) Not reported Crystal structure

Key Findings:

Structural Diversity: The target compound’s thienopyrimidinone core distinguishes it from benzodiazepine-pyrimidine hybrids (e.g., compound 11p ) and pyrazolo-pyrimidine derivatives (e.g., Example 53 ). The thieno ring system may confer unique electronic properties affecting binding affinity.

Functional Group Impact :

  • The 3-methylbutyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to shorter alkyl chains in compounds like Example 53 (isopropyl group, logP ~4.2) . This may influence pharmacokinetics, such as oral bioavailability.
  • The N-(4-methylbenzyl)acetamide group shares similarities with the 4-methylpyridin-2-yl acetamide in , but the benzyl substituent may improve target engagement through π-π stacking.

Synthesis and Stability: The target compound’s synthesis likely involves cyclization of thiophene precursors, analogous to methods for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide . However, the multi-step synthesis of pyrazolo-pyrimidines (e.g., 28% yield in ) highlights challenges in scaling thienopyrimidine derivatives.

Biological Relevance: Thienopyrimidinones are established kinase inhibitors (e.g., JAK2, BRAF), suggesting the target compound may share mechanistic overlap with Example 53’s kinase inhibition . Stereochemical complexity in compounds like underscores the need for chiral analysis in the target compound, though its stereochemistry remains uncharacterized.

Biological Activity

N-(4-methylbenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound featuring a thieno[3,2-d]pyrimidine core, which is associated with various biological activities. This article explores its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Thieno[3,2-d]pyrimidine core : Known for its biological activity in medicinal chemistry.
  • Acetamide and dioxo functional groups : These contribute to the compound's reactivity and interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : The thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act as inhibitors of specific enzymes involved in tumor growth pathways .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory mediators and pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their activity and thus affecting downstream signaling pathways associated with disease progression.
  • Cellular Uptake : Understanding the pharmacokinetics and bioavailability is crucial. Studies are needed to determine how effectively the compound is absorbed and metabolized in biological systems .

Case Studies and Experimental Data

  • In Vitro Studies : Initial studies have shown that compounds with a similar structure can significantly reduce the viability of cancer cells in culture. For example:
    • A study demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines treated with thieno[3,2-d]pyrimidine derivatives .
  • In Vivo Studies : Animal models are essential for understanding the efficacy and safety profile of this compound. Preliminary results indicate potential tumor reduction in xenograft models when treated with related compounds .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Thieno[3,2-d]pyrimidine derivative AStructure AAnticancer
Thieno[3,2-d]pyrimidine derivative BStructure BAnti-inflammatory

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors and acetamide derivatives. A common approach includes:

Core Formation : Cyclocondensation of thiourea derivatives with β-keto esters to construct the thieno[3,2-d]pyrimidine-2,4-dione core.

Alkylation : Introduction of the 3-methylbutyl group at the N3 position using alkyl halides or Mitsunobu conditions under anhydrous solvents like DMF or THF.

Acetamide Coupling : Reacting the alkylated core with 4-methylbenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane.
Key intermediates include the unsubstituted thienopyrimidine dione and the alkylated precursor before acetamide functionalization .

Advanced: How can researchers optimize the alkylation step to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require strict anhydrous conditions to avoid hydrolysis.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkyl halide addition.
  • Purification : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) isolates the alkylated product. Monitoring via TLC or HPLC ensures purity .

Basic: What spectroscopic techniques confirm the compound’s structure, and what key features are analyzed?

Methodological Answer:

  • NMR :
    • ¹H NMR : Signals at δ 1.2–1.5 ppm (3-methylbutyl CH₃), δ 4.3–4.6 ppm (benzyl CH₂), and δ 10–12 ppm (amide NH).
    • ¹³C NMR : Carbonyl carbons (C=O) at δ 165–175 ppm.
  • IR : Strong bands at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 413.2 for C₂₁H₂₃N₃O₃S).
  • X-ray Crystallography : Confirms spatial arrangement of the thienopyrimidine core and substituents .

Advanced: How can discrepancies between computational modeling and crystallographic data be resolved?

Methodological Answer:

Refine Computational Parameters : Adjust force fields (e.g., DFT with B3LYP/6-31G*) to account for solvent effects or crystal packing.

Validate Hydrogen Bonding : Compare predicted vs. observed H-bond networks in the crystal lattice.

Torsional Angle Analysis : Use software like Mercury to analyze deviations in flexible side chains (e.g., 3-methylbutyl group).

Dynamic Simulations : Perform molecular dynamics to assess conformational flexibility in solution vs. solid state .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) using recombinant enzymes.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced: How should contradictory results between enzyme inhibition and cellular activity be analyzed?

Methodological Answer:

Solubility Check : Measure compound solubility in assay buffers vs. cell media using nephelometry.

Membrane Permeability : Perform Caco-2 monolayer assays or PAMPA to assess cellular uptake.

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation.

Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions.

Data Normalization : Compare IC₅₀ values under standardized conditions (pH, temperature, serum content) .

Basic: What strategies are used to assess the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Models : Incubation with human liver microsomes (HLM) or hepatocytes, monitoring parent compound depletion via LC-MS/MS.
  • Phase I Metabolism : Identify oxidative metabolites (e.g., hydroxylation of the 3-methylbutyl group) using high-resolution mass spectrometry.
  • CYP Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Advanced: How can researchers design analogs to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to enhance metabolic stability.
  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity and improve solubility.
  • Prodrug Design : Mask the 2,4-dione moiety with ester prodrugs for enhanced oral bioavailability.
  • SAR Studies : Synthesize derivatives with varying alkyl chain lengths (e.g., 3-ethyl vs. 3-methylbutyl) and compare activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.